molecular formula C16H18N2O B1400560 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-00-4

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

カタログ番号: B1400560
CAS番号: 1365889-00-4
分子量: 254.33 g/mol
InChIキー: FAYLJVQBPJVUKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the But-1-yn-1-yl Group: This step often involves Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This can be done through etherification reactions using tetrahydropyranyl protecting groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs, such as alkanes from alkynes.

    Substitution: Various substitution reactions can occur, particularly on the indazole ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is being explored for its therapeutic potential. Its structural similarity to other bioactive indazole derivatives suggests possible interactions with various biological targets, including enzymes and receptors.

Potential Therapeutic Uses:

  • Anticancer Agents : Indazoles have shown promise in cancer treatment due to their ability to inhibit specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Research indicates that indazole derivatives may provide neuroprotection, making them candidates for treating neurodegenerative diseases.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various reactions (oxidation, reduction, and substitution) makes it suitable for creating more complex molecules.

Synthetic Routes:

  • Sonogashira Coupling : Used for introducing the butyne group.
  • Cyclization Reactions : Employed in forming the indazole core from hydrazines and carbonyl compounds .

Biochemical Probes

Due to its unique structure, this compound can be utilized as a biochemical probe or ligand in assays aimed at understanding biological mechanisms or drug interactions.

Material Science

There is potential for using this compound in the development of new materials, particularly those requiring specific electronic or optical properties derived from its indazole framework.

Case Study 1: Anticancer Activity

Recent studies have investigated the anticancer properties of indazole derivatives, including this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting it may act through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection has revealed that indazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These findings indicate that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease.

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

類似化合物との比較

Similar Compounds

    1H-Indazole: The parent compound of the indazole family.

    5-Phenyl-1H-indazole: A similar compound with a phenyl group instead of the but-1-yn-1-yl group.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: A compound with only the tetrahydro-2H-pyran-2-yl group attached.

Uniqueness

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both the but-1-yn-1-yl and tetrahydro-2H-pyran-2-yl groups, which may confer distinct chemical and biological properties compared to other indazole derivatives.

生物活性

Overview

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring both a but-1-yn-1-yl and a tetrahydro-2H-pyran-2-yl group, may confer distinct chemical properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indazole Core : Achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Introduction of the But-1-yn-1-yl Group : Often accomplished via Sonogashira coupling.
  • Attachment of the Tetrahydro-2H-pyran-2-yl Group : This is generally performed through etherification reactions.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism can vary based on the biological context but generally includes:

  • Hydrogen Bonding : Facilitates interaction with biological macromolecules.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • π–π Stacking : Contributes to the stability of interactions with nucleic acids.

Biological Activity

Research indicates that indazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Indazole derivatives have been documented to inhibit cancer cell proliferation in various studies. For instance, certain analogs have shown IC50 values as low as 0.3 µM against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in A549 and HeLa cells
CytotoxicityIC50 values ranging from 0.3 µM to 4.2 µM
Enzyme InhibitionPotential inhibition of cyclin-dependent kinases (CDKs)

Case Studies

Several studies have explored the biological effects of similar indazole compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A study demonstrated that a related indazole compound exhibited significant cytotoxicity against a panel of cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : Research indicated that certain indazoles could induce apoptosis in cancer cells through caspase activation pathways, suggesting their potential as chemotherapeutic agents .

特性

IUPAC Name

5-but-1-ynyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLJVQBPJVUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4.2 g, 18.6 mmol; Intermediate 2) and anhydrous THF/TMEDA (9:1, 93 mL). This solution was cooled to −78° C. in an IPA/dry ice bath, and n-BuLi (17.4 mL solution in hexanes, 27.84 mmol) was added dropwise over 15 minutes. The resulting mixture was stirred for 30 minutes at −78° C., and then iodoethane (2.23 mL, 27.84 mmol) was added dropwise over 5 minutes. The mixture was gradually warmed to room temperature, stirred for 1 h, and then heated at 40° C. overnight. Upon completion by LCMS, the reaction mixture was cooled to room temperature, quenched with water (100 mL), and extracted with ethyl acetate (2×100 mL). The combined organics were washed with water (100 mL), washed with brine (50 mL), dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (1.42 g) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 8.08 (s, 1H), 7.82 (s, 1H), 7.69 (d, 1H), 7.39 (d, 1H), 5.84 (dd, 1H), 3.89-3.86 (m, 1H), 3.76-3.72 (m, 1H), 2.45-2.36 (m, 3H), 2.04-1.94 (m, 2H), 1.74 (m, 1H), 1.57-1.20 (m, 2H), 1.16 (t, 3H); LCMS: 255 (M+H)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF TMEDA
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
2.23 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。